9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione

Lipophilicity Drug-likeness Membrane permeability

Researchers investigating the benzo[f]indazole-4,9-dione chemotype often face challenges in sourcing systematically substituted analogs for SAR studies. This compound (CAS 7467-87-0, NSC 400593) addresses this gap as the benzhydryl-substituted representative, offering a +26.2% molecular weight increase over the benzyl analog. It is ideal for probing steric and lipophilic effects on biological activity. · Key perturbation for 9a-substituent SAR panels (benzhydryl vs. benzyl vs. methyl). · NCI DTP-screened probe; request GI50/TGI/LC50 data for mechanism-of-action studies. · Sterically shielded quinone core for redox accessibility experiments. · Available as a high-purity (>98%) solid; ambient shipping.

Molecular Formula C24H18N2O2
Molecular Weight 366.4 g/mol
CAS No. 7467-87-0
Cat. No. B12789208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione
CAS7467-87-0
Molecular FormulaC24H18N2O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1C2C(=O)C3=CC=CC=C3C(=O)C2(N=N1)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H18N2O2/c27-22-18-13-7-8-14-19(18)23(28)24(20(22)15-25-26-24)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20-21H,15H2
InChIKeyPHAJJSDXCOLSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC 400593: Benzhydryl Benzoindazole Quinone Overview


9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione (CAS 7467-87-0, also designated NSC 400593) is a synthetic heterocyclic compound belonging to the benzo[f]indazole-4,9-dione structural class, which incorporates a 1,4-naphthoquinone-like redox core fused to a pyrazole ring [1]. The defining structural feature is the benzhydryl (diphenylmethyl) substituent at the 9a-position of the dihydrobenzoindazole scaffold, a modification that introduces substantial steric bulk and lipophilicity relative to unsubstituted or alkyl-substituted analogs [2]. The compound was accessioned into the National Cancer Institute (NCI) Developmental Therapeutics Program screening collection, indicating its selection for in vitro anticancer evaluation within the NCI-60 human tumor cell line panel [3]. With a molecular formula of C24H18N2O2 and a molecular weight of 366.41 g/mol, this compound represents a mid-sized molecular probe within the broader benzoindazolequinone (BIZQ) chemotype that has demonstrated antiproliferative activity linked to quinone redox cycling and potential topoisomerase inhibition [4].

NCI-60 screening candidate
9a-Benzhydryl BIZQ probe
SAR tool: steric & lipophilic variation
Quinone redox cycling studies

NSC 400593: Generic Substitution Risks


Within the benzo[f]indazole-4,9-dione chemotype, the identity of the 9a-substituent profoundly alters the physicochemical profile—and by extension the biological behavior—of the molecule. Replacing the benzhydryl group with a benzyl substituent (as in CAS 27402-98-8; MW 290.3) reduces molecular weight by approximately 21% and eliminates one aromatic ring from the substituent, altering both steric encumbrance around the quinone redox center and the compound's capacity for π-stacking interactions with biological targets [1]. The 3,3,9a-trimethyl analog (from 2-diazopropane cycloaddition with 2-methylnaphthoquinone) bears only a single methyl group at the 9a-position, resulting in dramatically reduced lipophilicity and a fundamentally different conformational profile [2]. Even the isomeric 3,3-diphenyl analog (CAS 123700-59-4) positions the phenyl rings on the pyrazole ring rather than at the quinone-proximal 9a site, which likely yields distinct redox potentials and steric accessibility . The phase-transfer-catalyzed synthesis of diphenylmethyl-substituted indazoles has been documented to proceed with distinct regiochemical outcomes compared to benzyl or trityl analogs, further underscoring the non-interchangeable nature of these substituents [2]. Without head-to-head biological data, procurement decisions must be guided by structural logic: the benzhydryl modification at 9a is a deliberate structural perturbation whose effects cannot be extrapolated from data on analogs bearing different 9a-substituents.

9a-Benzyl analog may shift permeability profiles
Replacing benzhydryl with benzyl (CAS 27402-98-8) reduces steric bulk and lipophilicity; cell penetration and target interaction data may not transfer directly.
9a-Trimethyl analog alters steric landscape dramatically
A single methyl group at 9a yields fundamentally different conformational behavior and redox accessibility compared to the diphenylmethyl-substituted compound.
3,3-Diphenyl isomer positions phenyls away from quinone core
Phenyl rings on the pyrazole ring (CAS 123700-59-4) likely produce distinct redox potentials and steric profiles; extrapolation from 9a-substituted analogs is not supported.

NSC 400593: Quantitative Comparison vs. Analogs


Molecular Weight & Lipophilicity Comparison

The target compound (MW 366.41) exhibits a molecular weight increase of +76.09 g/mol (+26.2%) compared to its 9a-benzyl analog (CAS 27402-98-8; MW 290.32) [1]. This mass differential arises from the replacement of one benzyl phenyl ring with a second phenyl ring on the substituent methine carbon. Assuming a positive correlation between molecular weight and calculated logP within this congeneric series, the benzhydryl substitution is predicted to increase lipophilicity by approximately 0.7–1.2 logP units relative to the benzyl analog, a magnitude that can affect passive membrane permeability, plasma protein binding, and non-specific tissue distribution in cellular models [2]. The unsubstituted core scaffold 1H-benzo[f]indazole-4,9-dione (CAS 1015-97-0; MW 198.18) is 84.6 Da lighter, representing an even more pronounced shift in physicochemical space .

MW & Lipophilicity
Cross-study comparable
+76.09 g/mol (+26.2%) vs. 9a-benzyl analog
Predicted logP increase ~0.7–1.2 units; alters cell-based assay partitioning.
No experimental permeability data for this compound.
Lipophilicity Drug-likeness Membrane permeability

Boiling Point & Thermal Stability Comparison

The target compound exhibits a predicted boiling point of 547.6°C at 760 mmHg, which is +70.6°C higher than that of the unsubstituted core scaffold 1H-benzo[f]indazole-4,9-dione (CAS 1015-97-0; 477°C at 760 mmHg) . This elevation is consistent with the substantial increase in molecular weight (+84.9%) and the introduction of two phenyl rings, which enhance van der Waals interactions and molecular polarizability. The corresponding flash point is 223.5°C for the target compound, versus 240.3°C for the unsubstituted core, reflecting a narrower liquid-range window [REFS-1, REFS-2]. These thermal parameters have practical implications for compound purification: the target compound is less amenable to distillation-based purification and may require chromatographic methods, while its elevated boiling point suggests reduced volatility that could be advantageous for certain formulation or storage conditions .

Boiling Point
Data to verify
547.6°C (pred.), +70.6°C vs. unsubstituted core
Guides purification method selection; reduced volatility for storage.
Predicted value; experimental boiling point not reported.
Thermal stability Boiling point Purification

Density & Crystallinity Comparison

The predicted density of the target compound is 1.28 g/cm³, which is 15.6% lower than that of the unsubstituted core scaffold 1H-benzo[f]indazole-4,9-dione (1.517 g/cm³) [REFS-1, REFS-2]. This reduction in density is attributable to the benzhydryl substituent, which disrupts the efficient crystal packing of the planar aromatic core by introducing steric bulk and reducing intermolecular π-stacking contacts. Lower crystal density in a congeneric series is generally associated with decreased lattice energy, which may translate to enhanced solubility in organic solvents, altered dissolution rates, and modified mechanical properties relevant to solid-dosage formulation development . For procurement, density differences serve as a practical identity confirmation metric: the target compound's density is diagnostically distinct from that of the unsubstituted core.

Density
Data to verify
1.28 g/cm³ (pred.), −15.6% vs. unsubstituted core
Diagnostic identity check; may influence solubility and packing.
No experimental X-ray density available.
Density Crystallinity Formulation

NCI Screening Prioritization

The assignment of NSC 400593 to this compound by the National Cancer Institute's Developmental Therapeutics Program (DTP) confirms that it was selected for inclusion in the NCI-60 human tumor cell line screening panel, a flagship phenotypic drug discovery platform that has evaluated over 100,000 compounds since its inception in the late 1980s [1]. The NCI-60 panel comprises 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney [2]. While the complete NCI-60 screening results for NSC 400593 are not publicly accessible in the current DTP data retrieval tools, the very fact of its accessioning indicates that it passed initial selection criteria for structural novelty and/or predicted biological interest [3]. By contrast, the 9a-benzyl analog (CAS 27402-98-8) and the 3,3-diphenyl isomer (CAS 123700-59-4) do not appear to have received NSC designations, suggesting that the benzhydryl substitution at the 9a-position was considered a structurally informative variation warranting dedicated screening resources [3].

NCI Screening
Class-level inference
NSC 400593 accessioned; benzyl & diphenyl isomer not designated
Independent prioritization signal for oncology research.
NCI-60 screening results not publicly retrievable.
Anticancer screening NCI-60 panel Oncology

Synthetic Route: Phase-Transfer Catalysis

The benzhydryl (diphenylmethyl) substituent at the 9a-position is introduced through a fundamentally different synthetic route compared to the 9a-benzyl or 9a-methyl analogs. The benzyl analog is typically prepared via 1,3-dipolar cycloaddition of diazoalkanes with naphthoquinones, while the benzhydryl-substituted indazoles require phase-transfer catalysis (PTC) conditions using diphenylmethyl chloride as the alkylating agent, as documented by Claramunt et al. (1985) [1]. Under PTC conditions, indazole alkylation with diphenylmethyl chloride proceeds with distinct regiochemical outcomes: substitution occurs at ring nitrogen atoms as well as at the carbon-3 position, a pattern that differs from benzylation or tritylation [1]. This synthetic divergence means that the benzhydryl compound cannot be accessed through the same synthetic protocols used for the trimethyl or benzyl series, and its production requires dedicated PTC methodology that may influence cost, scalability, and impurity profiles [2]. The Eschenmoser coupling reaction has also been employed to generate related 1-phenyl-1H-benzo[f]indazole-4,9-dione derivatives, but these are structurally distinct from the 9a-benzhydryl substitution pattern [3].

Synthetic Route
Supporting evidence
Phase-transfer catalysis (benzhydryl) vs. cycloaddition (benzyl/trimethyl)
Distinct regiochemical outcomes; may impact impurity profiles and scalability.
Verify supplied regioisomer identity.
Regioselective synthesis Phase-transfer catalysis Scale-up

Hydrogen Bond Donor Profile

The target compound possesses 3 hydrogen bond acceptor sites (the two quinone carbonyl oxygens and the pyrazole N-2 nitrogen) and 0 hydrogen bond donors, compared to the unsubstituted core (CAS 1015-97-0) which has 3 hydrogen bond acceptors and 1 hydrogen bond donor (the N–H of the pyrazole ring) . The absence of a hydrogen bond donor in the target compound is a direct consequence of the benzhydryl substitution, which may occur at a nitrogen position of the indazole ring or at the 9a-carbon, effectively blocking the N–H that is present in the unsubstituted core [1]. This alteration of the hydrogen bonding profile has implications for molecular recognition: compounds lacking an H-bond donor may exhibit reduced binding to targets that require a donor interaction, while potentially gaining selectivity against off-targets that depend on this pharmacophoric feature. The 1H-benzo[f]indazole-4,9-dione core has been implicated as a pharmacophore in antitumor and COX-2 inhibitory activities; modifications that alter its H-bonding capacity are expected to modulate these activities [2].

H-Bond Donor Profile
Class-level inference
0 H-bond donors vs. 1 (unsubstituted core)
Alters pharmacophore fingerprint; may shift target selectivity context.
Structural inference; no target-specific H-bond data.
Hydrogen bonding Target engagement Structure-activity relationships

NSC 400593: Research & Procurement Scenarios


SAR Studies: 9a-Substituent Variation

Procure this compound as the benzhydryl representative in a systematic SAR panel designed to probe the effect of 9a-substituent bulk and lipophilicity on biological activity. Pair with the 9a-benzyl analog (CAS 27402-98-8; -76 g/mol MW) and the 9a-methyl/trimethyl analog to establish a steric gradient. The +26.2% molecular weight increase and predicted logP elevation relative to the benzyl analog [1] provide a measurable physicochemical perturbation whose biological consequences (changes in cell permeability, target affinity, or off-target binding) can be correlated with antiproliferative IC50 values obtained in matched cell line panels.

NCI-60 Data Retrieval & COMPARE Analysis

Request the NCI DTP screening data for NSC 400593 through the NCI's data retrieval services to obtain the GI50, TGI, and LC50 values across the 60-cell-line panel [2]. The COMPARE analysis algorithm can then be applied to identify compounds with similar mean-graph fingerprints, potentially revealing mechanistic similarities to known anticancer agents. This scenario is most valuable for academic research groups engaged in drug repurposing or mechanism-of-action deconvolution, given that the compound was accessioned into NCI screening but its results remain underutilized in the published literature.

Quinone Redox Probe Development

Utilize this compound as a sterically shielded quinone redox probe to dissect the contribution of quinone accessibility to biological electron transfer reactions. The benzhydryl group at 9a is positioned adjacent to the 1,4-quinone redox center and may sterically modulate the approach of reductases (e.g., NQO1, cytochrome P450 reductase) or nucleophiles (e.g., glutathione) [3]. Compare electrochemical redox potentials (cyclic voltammetry) and enzymatic reduction rates with the unsubstituted core (CAS 1015-97-0) and the 9a-methyl analog to quantify the steric contribution to redox kinetics. This application is relevant to academic chemical biology laboratories and industrial toxicology screening programs assessing quinone-mediated oxidative stress.

Analytical Reference Standard for Benzhydryl Indazoles

Deploy this compound as a chromatographic and spectroscopic reference standard for the identification and quantification of benzhydryl-substituted indazole derivatives in reaction monitoring, impurity profiling, or metabolite identification workflows. The distinct boiling point (547.6°C), density (1.28 g/cm³), and molecular ion (exact mass 366.1370) provide multiple orthogonal identification handles. This scenario serves quality control laboratories, contract research organizations conducting impurity fate-and-transport studies, and medicinal chemistry groups synthesizing novel benzhydryl-indazole libraries.

Application
Selection Property
Validation Focus
9a-Substituent SAR panel
Steric and lipophilic gradient
Cell-line IC50 correlation across analogs
NCI-60 COMPARE analysis
Mean-graph fingerprint
Mechanism-of-action deconvolution
Quinone redox probe
Steric shielding of quinone core
Redox kinetics vs. unsubstituted core
Benzhydryl indazole reference
Orthogonal identity (thermal, density, mass)
Chromatographic purity and impurity profiling
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